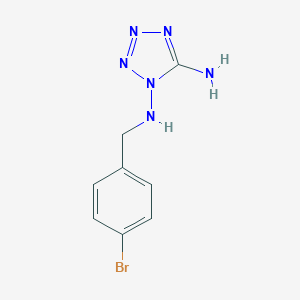![molecular formula C17H21NO3 B276643 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid, also known as PAMBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. PAMBA is a derivative of benzoic acid and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is not fully understood. However, it is believed that 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the aggregation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its unique structure and properties, which make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. However, one of the limitations of using 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in lab experiments is its cost and availability.
Orientations Futures
There are a number of future directions for the study of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid. One of the main areas of research is in the development of new cancer therapies. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, and further research is needed to explore its potential as a cancer treatment.
Another area of research is in the development of new treatments for Alzheimer's disease. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has shown promising results in inhibiting the aggregation of amyloid-beta peptides, and further research is needed to explore its potential as a treatment for Alzheimer's disease.
In addition, further research is needed to explore the potential uses of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid in other areas of scientific research, such as the development of new antibiotics and anti-inflammatory agents.
Conclusion
In conclusion, 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid is a promising compound that has been extensively studied for its potential use in various scientific research applications. Its unique structure and properties make it a promising candidate for cancer therapy and the treatment of Alzheimer's disease. Further research is needed to explore its potential uses in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid involves the reaction of 5-(bromomethyl)-2-furancarboxylic acid with 1-pentylamine. This reaction results in the formation of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid as a white crystalline powder. The purity of 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been extensively studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. 4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be one of the main causes of Alzheimer's disease.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
4-[5-[(pentylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H21NO3/c1-2-3-4-11-18-12-15-9-10-16(21-15)13-5-7-14(8-6-13)17(19)20/h5-10,18H,2-4,11-12H2,1H3,(H,19,20) |
Clé InChI |
JBZOQMNGHJPESW-UHFFFAOYSA-N |
SMILES |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(2-pyridinylmethyl)amine](/img/structure/B276561.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid](/img/structure/B276566.png)
![2-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276567.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![2-Methyl-3-[(3,4,5-trimethoxybenzyl)amino]benzoic acid](/img/structure/B276569.png)
![3-[(4-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276570.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)

![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![1-(4-methylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B276582.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)